Cas no 74598-04-2 (Ethyl 5-chloro-4-methylthiophene-2-carboxylate)
Ethyl 5-chloro-4-methylthiophene-2-carboxylate is a versatile heterocyclic compound featuring a thiophene backbone substituted with chloro and methyl groups at the 5- and 4-positions, respectively, and an ester functional group at the 2-position. This structure imparts reactivity suitable for further derivatization, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chloro and methyl substituents enhance its utility in cross-coupling reactions, while the ester group allows for facile hydrolysis or transesterification. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for constructing complex thiophene-based molecules.
74598-04-2 structure
Product Name:Ethyl 5-chloro-4-methylthiophene-2-carboxylate
CAS No:74598-04-2
MF:C8H9ClO2S
MW:204.673860311508
CID:1023731
PubChem ID:12605958
Update Time:2025-10-29
Ethyl 5-chloro-4-methylthiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-chloro-4-methylthiophene-2-carboxylate
- 5-chloro-4-methyl-2-Thiophenecarboxylic acid ethyl ester
- Ethyl5-chloro-4-methylthiophene-2-carboxylate
- AMY36672
- 74598-04-2
- CS-0188427
- E76161
- XZTXAKUKHNXJQJ-UHFFFAOYSA-N
- BS-49636
- EN300-7491961
- FT-0739278
- SCHEMBL8629934
- DTXSID90504188
- DB-074854
- 5-CHLORO-4-METHYL-2-THIOPHENE CARBOXYLIC ACID ETHYL ESTER
-
- Inchi: 1S/C8H9ClO2S/c1-3-11-8(10)6-4-5(2)7(9)12-6/h4H,3H2,1-2H3
- InChI Key: XZTXAKUKHNXJQJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=C(C(=O)OCC)S1
Computed Properties
- Exact Mass: 204.0011784g/mol
- Monoisotopic Mass: 204.0011784g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 54.5Ų
Ethyl 5-chloro-4-methylthiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005706-1g |
Ethyl 5-chloro-4-methylthiophene-2-carboxylate |
74598-04-2 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM132699-1g |
ethyl 5-chloro-4-methylthiophene-2-carboxylate |
74598-04-2 | 95% | 1g |
$333 | 2021-08-05 | |
| Chemenu | CM132699-1g |
ethyl 5-chloro-4-methylthiophene-2-carboxylate |
74598-04-2 | 95% | 1g |
$333 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1225484-1g |
Ethyl 5-chloro-4-methylthiophene-2-carboxylate |
74598-04-2 | 95% | 1g |
$500 | 2024-06-03 | |
| Enamine | EN300-7491961-0.05g |
ethyl 5-chloro-4-methylthiophene-2-carboxylate |
74598-04-2 | 95% | 0.05g |
$174.0 | 2024-05-23 | |
| Enamine | EN300-7491961-0.1g |
ethyl 5-chloro-4-methylthiophene-2-carboxylate |
74598-04-2 | 95% | 0.1g |
$257.0 | 2024-05-23 | |
| Enamine | EN300-7491961-0.25g |
ethyl 5-chloro-4-methylthiophene-2-carboxylate |
74598-04-2 | 95% | 0.25g |
$367.0 | 2024-05-23 | |
| Enamine | EN300-7491961-0.5g |
ethyl 5-chloro-4-methylthiophene-2-carboxylate |
74598-04-2 | 95% | 0.5g |
$579.0 | 2024-05-23 | |
| Enamine | EN300-7491961-1.0g |
ethyl 5-chloro-4-methylthiophene-2-carboxylate |
74598-04-2 | 95% | 1.0g |
$743.0 | 2024-05-23 | |
| Enamine | EN300-7491961-2.5g |
ethyl 5-chloro-4-methylthiophene-2-carboxylate |
74598-04-2 | 95% | 2.5g |
$1454.0 | 2024-05-23 |
Ethyl 5-chloro-4-methylthiophene-2-carboxylate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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